molecular formula C29H40O5 B14109793 (1R,2R,6aS,6bR,12aS,14bS)-1,11-dihydroxy-1,2,6a,6b,9,12a-hexamethyl-10-oxo-2,3,4,5,6,6a,7,8,13,14b-decahydropicene-4a-carboxylic acid

(1R,2R,6aS,6bR,12aS,14bS)-1,11-dihydroxy-1,2,6a,6b,9,12a-hexamethyl-10-oxo-2,3,4,5,6,6a,7,8,13,14b-decahydropicene-4a-carboxylic acid

Cat. No.: B14109793
M. Wt: 468.6 g/mol
InChI Key: HHOKYTBXHJFJOV-YRYOBEBDSA-N
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Description

The compound (1R,2R,6aS,6bR,12aS,14bS)-1,11-dihydroxy-1,2,6a,6b,9,12a-hexamethyl-10-oxo-2,3,4,5,6,6a,7,8,13,14b-decahydropicene-4a-carboxylic acid is a complex organic molecule characterized by multiple hydroxyl groups, methyl groups, and a carboxylic acid functional group. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and exhibits unique chemical properties due to its intricate structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,6aS,6bR,12aS,14bS)-1,11-dihydroxy-1,2,6a,6b,9,12a-hexamethyl-10-oxo-2,3,4,5,6,6a,7,8,13,14b-decahydropicene-4a-carboxylic acid typically involves multi-step organic reactions. The process begins with the formation of the core polycyclic structure through cyclization reactions. Subsequent steps involve the introduction of hydroxyl and methyl groups via selective oxidation and methylation reactions. The final step includes the addition of the carboxylic acid group through carboxylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic processes to enhance reaction efficiency and yield. High-pressure reactors and advanced purification techniques such as chromatography are employed to obtain the compound in its pure form. The use of green chemistry principles, such as solvent-free reactions and renewable starting materials, is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,6aS,6bR,12aS,14bS)-1,11-dihydroxy-1,2,6a,6b,9,12a-hexamethyl-10-oxo-2,3,4,5,6,6a,7,8,13,14b-decahydropicene-4a-carboxylic acid: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methyl groups can undergo halogenation or nitration reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst, while nitration requires nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(1R,2R,6aS,6bR,12aS,14bS)-1,11-dihydroxy-1,2,6a,6b,9,12a-hexamethyl-10-oxo-2,3,4,5,6,6a,7,8,13,14b-decahydropicene-4a-carboxylic acid: has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R,6aS,6bR,12aS,14bS)-1,11-dihydroxy-1,2,6a,6b,9,12a-hexamethyl-10-oxo-2,3,4,5,6,6a,7,8,13,14b-decahydropicene-4a-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,6aS,6bR,12aS,14bS)-1,11-dihydroxy-1,2,6a,6b,9,12a-hexamethyl-10-oxo-2,3,4,5,6,6a,7,8,13,14b-decahydropicene-4a-carboxylic acid: can be compared with other polycyclic aromatic hydrocarbons (PAHs) such as:

Uniqueness

The unique combination of functional groups in This compound imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H40O5

Molecular Weight

468.6 g/mol

IUPAC Name

(1R,2R,6aS,6bR,12aS,14bS)-1,11-dihydroxy-1,2,6a,6b,9,12a-hexamethyl-10-oxo-2,3,4,5,6,6a,7,8,13,14b-decahydropicene-4a-carboxylic acid

InChI

InChI=1S/C29H40O5/c1-16-9-12-29(24(32)33)14-13-26(4)19(23(29)28(16,6)34)7-8-21-25(3)15-20(30)22(31)17(2)18(25)10-11-27(21,26)5/h7,15-16,21,23,30,34H,8-14H2,1-6H3,(H,32,33)/t16-,21?,23-,25+,26-,27-,28-,29?/m1/s1

InChI Key

HHOKYTBXHJFJOV-YRYOBEBDSA-N

Isomeric SMILES

C[C@@H]1CCC2(CC[C@@]3(C(=CCC4[C@]3(CCC5=C(C(=O)C(=C[C@]45C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5=C(C(=O)C(=CC45C)O)C)C)C2C1(C)O)C)C(=O)O

Origin of Product

United States

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